molecular formula C7H15ClO2 B8721861 2-Propanol, 1-chloro-3-(1,1-dimethylethoxy)- CAS No. 22576-65-4

2-Propanol, 1-chloro-3-(1,1-dimethylethoxy)-

Cat. No. B8721861
CAS RN: 22576-65-4
M. Wt: 166.64 g/mol
InChI Key: RYSBUWFKNDRQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04349482

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(OCCCl)[O:2][CH:3]([CH2:6][O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:4]Cl.C(OCC(O)CCl)(C)(C)C.ClC(OCCCl)=O>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.C(Cl)CCl>[CH2:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[CH:3]1[O:2][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(CCl)COC(C)(C)C)(OCCCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC(CCl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04349482

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(OCCCl)[O:2][CH:3]([CH2:6][O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:4]Cl.C(OCC(O)CCl)(C)(C)C.ClC(OCCCl)=O>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.C(Cl)CCl>[CH2:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[CH:3]1[O:2][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(CCl)COC(C)(C)C)(OCCCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC(CCl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04349482

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(OCCCl)[O:2][CH:3]([CH2:6][O:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:4]Cl.C(OCC(O)CCl)(C)(C)C.ClC(OCCCl)=O>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.C(Cl)CCl>[CH2:6]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[CH:3]1[O:2][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(CCl)COC(C)(C)C)(OCCCl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC(CCl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.